Ethyl 4-(2-cyanoacetamido)benzoate

Beschreibung

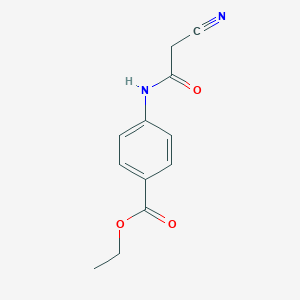

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[(2-cyanoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPTNNCXGBAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396495 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-53-5 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(2-cyanoacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-(2-cyanoacetamido)benzoate is a multifaceted organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Possessing a unique combination of functional groups—an ethyl ester, an amide, a cyano group, and a para-substituted benzene ring—it serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure embodies both electrophilic and nucleophilic centers, rendering it a valuable synthon for creating libraries of compounds with potential therapeutic applications, including antioxidant and analgesic activities. This guide provides a comprehensive overview of the chemical properties of Ethyl 4-(2-cyanoacetamido)benzoate, including its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in leveraging the full potential of this valuable chemical entity.

Chemical Identity and Structure

Ethyl 4-(2-cyanoacetamido)benzoate is an aromatic compound derived from the N-acylation of ethyl 4-aminobenzoate (benzocaine) with a cyanoacetyl group.

-

IUPAC Name: Ethyl 4-(2-cyanoacetamido)benzoate

-

CAS Number: 15029-53-5[1]

-

Molecular Formula: C₁₂H₁₂N₂O₃[1]

-

Molecular Weight: 232.24 g/mol [1]

The structural framework of this molecule, featuring a reactive methylene group adjacent to the cyano and carbonyl groups, an amide linkage, and an ester, is pivotal to its chemical behavior.

Figure 1: Chemical Structure of Ethyl 4-(2-cyanoacetamido)benzoate

Synthesis

The primary route for the synthesis of Ethyl 4-(2-cyanoacetamido)benzoate involves the N-cyanoacetylation of ethyl 4-aminobenzoate. A particularly efficient method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as the acylating agent. This approach is favored due to the mild reaction conditions, short reaction times, and high yields of the crystalline product. The 3,5-dimethylpyrazole byproduct is readily removed as it remains in the mother liquor upon crystallization of the desired product.

Experimental Protocol: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

Figure 2: Workflow for the Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

Step-by-Step Methodology:

-

To a solution of ethyl 4-aminobenzoate (10 mmol) in 20 mL of toluene, add an equimolar amount of 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol, 1.63 g).

-

Thoroughly mix the reaction mixture and reflux for approximately 30 minutes at a temperature of 110-120°C.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the crude product that precipitates out of the solution.

-

Recrystallize the crude solid from ethanol to yield pure Ethyl 4-(2-cyanoacetamido)benzoate.

This procedure typically affords the product in high yield (around 92%) as a crystalline solid.[2]

Physicochemical Properties

The physicochemical properties of Ethyl 4-(2-cyanoacetamido)benzoate are influenced by its combination of polar (amide, ester, cyano) and non-polar (aromatic ring, ethyl chain) moieties.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 162 °C | [2] |

| Boiling Point | Not experimentally determined. Predicted to be > 300 °C. | Chemical expertise |

| Solubility | Soluble in ethanol, chloroform, and other common organic solvents. Sparingly soluble in water. | [2] |

| Density | Not experimentally determined. | |

| pKa | Not experimentally determined. The amide proton is weakly acidic, and the nitrogen of the cyano group is very weakly basic. | Chemical expertise |

Expert Insights: The high melting point of 162 °C is indicative of a stable crystal lattice with significant intermolecular interactions, likely hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules, as well as π-π stacking of the aromatic rings. The predicted high boiling point is consistent with a molecule of this size and polarity. Its solubility profile is typical for a moderately polar organic compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Ethyl 4-(2-cyanoacetamido)benzoate.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3338 | N-H stretching | Amide |

| 2256 | C≡N stretching | Nitrile |

| 1690 | C=O stretching | Ester and Amide (overlapping) |

| 1604 | N-H bending | Amide |

Source:[2]

Interpretation: The sharp peak at 2256 cm⁻¹ is a clear indication of the cyano group. The strong absorption at 1690 cm⁻¹ is characteristic of carbonyl stretching and likely represents an overlap of the ester and amide carbonyls. The peak at 3338 cm⁻¹ confirms the presence of the N-H bond of the amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.38-1.41 | Triplet | 3H | -CH₂CH ₃ |

| 3.59 | Singlet | 2H | -CH ₂CN |

| 4.35-4.40 | Quartet | 2H | -CH ₂CH₃ |

| 7.59-7.62 & 8.04-8.07 | Doublets | 4H | Aromatic protons |

| 7.85 | Singlet (broad) | 1H | -NH - |

Source:[2]

Interpretation: The triplet and quartet are characteristic of an ethyl group. The singlet at 3.59 ppm corresponds to the active methylene protons. The two doublets in the aromatic region indicate a para-substituted benzene ring. The broad singlet at 7.85 ppm is assigned to the amide proton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂C H₃ |

| ~25 | -C H₂CN |

| ~61 | -C H₂CH₃ |

| ~115 | -C ≡N |

| ~118-132 | Aromatic carbons |

| ~143 | Aromatic carbon attached to nitrogen |

| ~163 | Amide C =O |

| ~165 | Ester C =O |

Expert Rationale for Prediction: The chemical shifts are estimated based on standard values for similar functional groups. The carbons of the ethyl group will appear upfield. The cyano carbon will be in the 115-120 ppm range. The aromatic carbons will resonate between 118 and 145 ppm, with the carbon attached to the nitrogen being the most deshielded. The two carbonyl carbons (amide and ester) will be the most downfield signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z: 231 (M-1)⁻[2]

Interpretation: The reported mass-to-charge ratio of 231 in negative ion mode corresponds to the deprotonated molecule, confirming the molecular weight of 232.24 g/mol .

Predicted Fragmentation Pattern (Electron Impact): Under electron impact ionization, the molecule is expected to fragment in a predictable manner.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway

Key fragment ions would likely include the loss of the ethoxy group from the ester, cleavage of the amide bond, and fragmentation of the cyanoacetamido side chain.

Chemical Reactivity and Stability

The reactivity of Ethyl 4-(2-cyanoacetamido)benzoate is dictated by its array of functional groups. It possesses both electrophilic (carbonyl carbons) and nucleophilic (amide nitrogen, active methylene) centers.[3]

Reactivity of Key Functional Groups

-

Active Methylene Group: The protons on the carbon between the cyano and amide carbonyl groups are acidic and can be deprotonated by a base. The resulting carbanion is a potent nucleophile and can participate in various condensation reactions.

-

Amide Group: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions, though this typically requires harsh conditions. The amide nitrogen is a weak nucleophile.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The orientation of substitution will be directed by the electron-withdrawing nature of the ester group and the electron-donating (via resonance) but overall deactivating nature of the acetamido group.

Stability and Storage

-

Thermal Stability: The compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal conditions. At elevated temperatures, decomposition is expected.

-

Hydrolytic Stability: As it contains both ester and amide linkages, the compound is susceptible to hydrolysis over long periods, especially in the presence of moisture and at non-neutral pH.

-

Storage Conditions: It is recommended to store Ethyl 4-(2-cyanoacetamido)benzoate in a cool, dry, and well-ventilated area, away from direct sunlight and sources of moisture. Inert atmosphere storage is preferable for long-term stability.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The toxicity of this specific compound has not been extensively studied. However, cyanoacetamide derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.

-

Fire and Explosion Hazard: The compound is not expected to be highly flammable, but like most organic solids, it can burn if exposed to a strong ignition source.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Development

Ethyl 4-(2-cyanoacetamido)benzoate is a valuable intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The reactivity of its active methylene group and the presence of other functional groups allow for its use in multicomponent reactions to build molecular complexity rapidly. Its derivatives have been investigated for their antioxidant and analgesic properties, making it a compound of interest in drug discovery programs.[2]

Conclusion

Ethyl 4-(2-cyanoacetamido)benzoate is a chemically rich and versatile molecule with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with a diverse array of reactive functional groups, makes it an attractive starting material for the development of novel compounds. This guide has provided a comprehensive overview of its known and predicted chemical properties, offering a valuable resource for researchers and developers working with this compound. Further investigation into its physicochemical properties, reactivity, and biological activity is warranted to fully exploit its potential.

References

-

Recent reactions of ethyl-4-cyanoacetamido benzoate (28) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-(2-Cyano-acetylamino)-benzoic acid ethyl ester - Oakwood Chemical. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Molecular structure and weight of Ethyl 4-(2-cyanoacetamido)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive scientific examination of Ethyl 4-(2-cyanoacetamido)benzoate, a versatile intermediate in medicinal chemistry and organic synthesis. We will explore its fundamental molecular and structural characteristics, detail a robust and reproducible synthesis protocol grounded in established chemical principles, and present methods for its thorough characterization. This document serves as an expert resource, emphasizing the causal relationships in experimental design to ensure scientific integrity and successful application.

Core Molecular Profile

Ethyl 4-(2-cyanoacetamido)benzoate is a derivative of benzocaine, featuring a reactive cyanoacetamido group. This functional arrangement makes it a valuable precursor for synthesizing a variety of heterocyclic compounds and other complex molecular architectures, which have been explored for potential therapeutic applications, including analgesic and antioxidant activities.[1][2] Its structure possesses both electrophilic and nucleophilic centers, allowing it to be a flexible component in diverse synthetic strategies.[3]

Molecular Structure and Weight

The chemical integrity of any synthetic endeavor begins with a precise understanding of the molecule's structure and mass.

Molecular Structure Visualization:

Caption: Chemical structure of Ethyl 4-(2-cyanoacetamido)benzoate.

Quantitative Data Summary

The following table summarizes the key identifiers and physicochemical properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | Calculated from formula |

| Appearance | Crystalline solid | [1] |

| Melting Point | 162 °C | [1] |

| Mass Spectrometry | m/z: 231 (M-1) | [1] |

Field-Proven Synthesis Protocol

The synthesis of Ethyl 4-(2-cyanoacetamido)benzoate is reliably achieved via N-cyanoacetylation of Ethyl 4-aminobenzoate (benzocaine). The protocol described below utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as the acylating agent, a method noted for its efficiency and straightforward execution.

Expertise & Causality in Experimental Design

-

Choice of Acylating Agent: While other reagents like cyanoacetyl chloride or cyanoacetic acid with a coupling agent could be used, 1-cyanoacetyl-3,5-dimethylpyrazole offers a significant advantage. It is a stable, solid reagent that reacts cleanly with the amine. The 3,5-dimethylpyrazole byproduct is easily removed during work-up, simplifying purification compared to methods that generate corrosive (e.g., HCl) or difficult-to-remove byproducts (e.g., dicyclohexylurea).

-

Solvent Selection: Toluene is an excellent solvent for this reaction. Its high boiling point (111 °C) allows the reaction to be conducted at an elevated temperature, ensuring a sufficient rate of reaction. Furthermore, it is relatively non-polar, which facilitates the precipitation of the product upon cooling.

-

Thermal Conditions: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic attack of the benzocaine's amino group on the carbonyl carbon of the acylating agent. A short reflux time of 30 minutes is reported to be sufficient, indicating a favorable reaction kinetic.[1]

-

Self-Validating Checkpoints (Trustworthiness): The protocol's integrity is maintained by two key validation steps.

-

In-Process Control: Thin-Layer Chromatography (TLC) is used to monitor the consumption of the starting material (Ethyl 4-aminobenzoate). This provides a real-time assessment of reaction completion, preventing under- or over-processing.

-

Final Product Verification: The crude product is purified by recrystallization, a technique that selects for the desired compound based on its unique solubility profile, effectively removing impurities. The final structure and purity are then unequivocally confirmed through spectroscopic analysis.

-

Experimental Workflow Diagram

The synthesis and purification process follows a logical and streamlined sequence.

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-(2-cyanoacetamido)benzoate

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Ethyl 4-(2-cyanoacetamido)benzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with established regulatory standards to ensure the integrity and quality of this compound throughout its lifecycle.

Physicochemical Properties and Structural Features

Ethyl 4-(2-cyanoacetamido)benzoate is a multifaceted organic molecule characterized by several key functional groups that dictate its chemical behavior and stability profile. Understanding its structure is paramount to predicting its degradation pathways.

-

Ester Group: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-(2-cyanoacetamido)benzoic acid and ethanol.

-

Amide Linkage: The secondary amide bond is generally more stable than the ester linkage but can undergo hydrolysis under more forceful acidic or basic conditions, breaking the molecule into ethyl 4-aminobenzoate and a cyanoacetic acid derivative.

-

Aromatic Amine Functionality (within the amide): The nitrogen atom attached to the benzene ring makes the molecule susceptible to oxidative degradation.

-

Cyano Group: The nitrile group is relatively stable but can be susceptible to hydrolysis to a carboxylic acid or an amide under strong acidic or basic conditions, although this is generally less facile than ester or amide hydrolysis.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 4-(2-cyanoacetamido)benzoate

| Property | Value | Source |

| Molecular Formula | C12H12N2O3 | Inferred |

| Molecular Weight | 232.24 g/mol | Inferred |

| Melting Point | Approximately 162 °C | |

| Appearance | Solid | Assumed |

| Solubility | Likely soluble in organic solvents. | Inferred |

Predicted Degradation Pathways

Based on the functional groups present in Ethyl 4-(2-cyanoacetamido)benzoate and data from structurally related compounds such as benzocaine and procainamide, several degradation pathways can be anticipated.[1][2] A visual representation of these potential pathways is provided in the diagram below.

Caption: Predicted Degradation Pathways.

Hydrolytic Degradation

Hydrolysis is a primary concern for this molecule due to the presence of both ester and amide linkages.

-

Ester Hydrolysis: This is the more likely hydrolytic pathway under mild acidic or basic conditions. The ester bond is cleaved to form 4-(2-cyanoacetamido)benzoic acid and ethanol. This is analogous to the hydrolysis of benzocaine to p-aminobenzoic acid (PABA).[1]

-

Amide Hydrolysis: This reaction generally requires more stringent conditions (e.g., strong acid or base and heat) compared to ester hydrolysis.[3] Cleavage of the amide bond would result in ethyl 4-aminobenzoate and a derivative of cyanoacetic acid.

Oxidative Degradation

The aromatic amine component of the amide linkage is a potential site for oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of colored degradation products, such as N-oxides or oligomeric species. Studies on aromatic amines show they are susceptible to oxidation, which can lead to complex product mixtures.[4]

Thermal Degradation

While the molecule is a solid with a relatively high melting point, prolonged exposure to high temperatures could induce degradation. The cyanoacetamide moiety, in particular, may be susceptible to thermal decomposition, potentially leading to polymerization or other complex reactions.[5]

Photodegradation

Compounds containing a p-aminobenzoate ester moiety can be susceptible to photodegradation.[6] Exposure to UV light can provide the energy to initiate photochemical reactions, including oxidation and the formation of photoproducts. For instance, procainamide, which has a similar p-aminobenzamide structure, shows significant degradation under UV conditions.[7] The photochemistry of p-aminobenzoic acid itself has been shown to produce various photoproducts through oxidation and dimerization, especially in the presence of oxygen.[8]

Recommended Storage and Handling

To maintain the integrity of Ethyl 4-(2-cyanoacetamido)benzoate, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool, well-ventilated area, away from direct heat sources. Refrigeration may be considered for long-term storage, provided the container is sealed to prevent condensation upon removal.

-

Light: Protect from light. Use amber vials or store in a dark place to prevent photodegradation.

-

Moisture and Air: Store in a tightly sealed container to protect from moisture, which can promote hydrolysis, and from air to minimize oxidative degradation. The use of an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage.

-

Material Compatibility: Store in glass or other inert containers. Avoid contact with reactive materials, including strong acids, bases, and oxidizing agents.

Stability Testing Protocols

A comprehensive stability testing program is essential to establish the retest period or shelf life. This program should include long-term and accelerated stability studies, as well as forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10]

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the substance under recommended storage conditions and to predict its shelf life.

Table 2: Recommended Stability Study Conditions (ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Forced Degradation (Stress Testing)

Forced degradation studies are crucial for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active substance.[1]

Caption: Forced Degradation Study Workflow.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-(2-cyanoacetamido)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw a sample and dilute with the mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 105 °C).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]

-

A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, prepare the samples for analysis.

-

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12]

Proposed HPLC Method Parameters

Based on methods for similar compounds, such as p-aminobenzoic acid, a reverse-phase HPLC method is proposed.[12]

Table 3: Proposed Starting HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with H3PO4)B: Acetonitrile or Methanol |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 280 nm) |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Method Development and Validation: The proposed method must be optimized to ensure adequate separation of the parent compound from all degradation products formed during the forced degradation studies. The method should then be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of Ethyl 4-(2-cyanoacetamido)benzoate is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. To ensure its quality and integrity, it is crucial to store the compound in a cool, dry, and dark environment in a tightly sealed, inert container. A comprehensive stability testing program, guided by ICH principles and employing a validated stability-indicating analytical method, is essential for establishing its shelf life and for ensuring the safety and efficacy of the final pharmaceutical products in which it is used.

References

-

(PDF) Photostability and Photostabilization of Drugs and Drug Products - ResearchGate. Available from: [Link]

-

Quality Guidelines - ICH. Available from: [Link]

-

(PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination - ResearchGate. Available from: [Link]

-

Q1A(R2) Guideline - ICH. Available from: [Link]

-

Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - NIH. Available from: [Link]

-

Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - NIH. Available from: [Link]

-

Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing). Available from: [Link]

-

Procainamide Hydrochloride - ASHP Publications. Available from: [Link]

-

Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]

-

Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine - ResearchGate. Available from: [Link]

-

The Photochemistry of P-Aminobenzoic Acid - PubMed. Available from: [Link]

-

Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. Available from: [Link]

-

Sample chromatograms of procainamide hydrochloride and degradation... - ResearchGate. Available from: [Link]

-

Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing). Available from: [Link]

-

stability-indicating rp-hplc method: Topics by Science.gov. Available from: [Link]

-

Amide synthesis by oxidative amidation - Organic Chemistry Portal. Available from: [Link]

-

Analytical Methods - RSC Publishing. Available from: [Link]

-

p-Aminobenzoic acid protonation dynamics in an evaporating droplet by ab initio molecular dynamics - RSC Publishing. Available from: [Link]

-

Benzocaine Impurities and Related Compound - Veeprho. Available from: [Link]

-

Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. Available from: [Link]

-

Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available from: [Link]

-

Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid - CrystEngComm (RSC Publishing). Available from: [Link]

-

Forced degradation studies - MedCrave online. Available from: [Link]

-

Benzocaine | C9H11NO2 | CID 2337 - PubChem - NIH. Available from: [Link]

-

Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

-

Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality - ResearchGate. Available from: [Link]

-

Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. Available from: [Link]

Sources

- 1. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 4-(2-cyanoacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold". Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (Viagra®), and several targeted cancer therapies.[3] The continued exploration of novel synthetic routes to access diverse pyrazole derivatives is therefore of paramount importance to the medicinal chemistry community.

This application note provides a comprehensive guide to the synthesis of functionalized pyrazole derivatives from a readily accessible starting material: Ethyl 4-(2-cyanoacetamido)benzoate. This precursor is particularly attractive due to the presence of multiple reactive functionalities—an active methylene group, a nitrile, an amide, and an ester—which can be strategically exploited to construct the pyrazole ring and introduce further diversity.

Synthetic Strategy: Cyclocondensation of an Active Methylene Nitrile with Hydrazine

The primary synthetic route detailed herein involves the cyclocondensation reaction between Ethyl 4-(2-cyanoacetamido)benzoate and hydrazine hydrate. This reaction is a variation of the well-established Knorr pyrazole synthesis, which traditionally utilizes β-dicarbonyl compounds.[4] In this case, the active methylene group adjacent to the cyano and carbonyl groups in Ethyl 4-(2-cyanoacetamido)benzoate serves as the 1,3-dielectrophilic synthon required for pyrazole ring formation upon reaction with the dinucleophilic hydrazine.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the following mechanistic steps, which are analogous to the established mechanisms for pyrazole formation from β-keto nitriles:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the carbonyl groups of the β-dicarbonyl-like system within Ethyl 4-(2-cyanoacetamido)benzoate. In this case, the amide carbonyl is the likely site of initial attack.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate which then undergoes dehydration to yield a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the electron-deficient carbon of the nitrile group. This step is a form of intramolecular Thorpe-Ziegler type cyclization.[5][6]

-

Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic pyrazole ring.

This mechanistic pathway is supported by the extensive literature on the synthesis of 3-aminopyrazoles from the reaction of malononitrile derivatives with hydrazines.[7]

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of Ethyl 4-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate from Ethyl 4-(2-cyanoacetamido)benzoate.

Materials and Reagents

-

Ethyl 4-(2-cyanoacetamido)benzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography (if necessary)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-(2-cyanoacetamido)benzoate (10 mmol) in 40 mL of absolute ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Column Chromatography: If recrystallization does not yield a pure product, purify the crude material by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to elute the product.

-

-

Characterization: Characterize the purified product by determining its melting point and obtaining its NMR (¹H and ¹³C), IR, and mass spectra to confirm its structure.[8][9]

Data Summary and Expected Outcomes

| Parameter | Expected Value/Observation |

| Product | Ethyl 4-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)benzoate |

| Physical Appearance | White to off-white solid |

| Yield | 75-85% |

| Reaction Time | 4-6 hours |

| Melting Point | Varies based on purity |

| ¹H NMR | Characteristic peaks for aromatic protons, ethyl ester protons, and pyrazole ring protons. |

| ¹³C NMR | Peaks corresponding to the carbonyl carbons, aromatic carbons, and pyrazole ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=N bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure that the hydrazine hydrate is of good quality and that the reaction is carried out under anhydrous conditions (if using a non-aqueous solvent system). Increasing the reaction time or the amount of catalyst may also improve the yield.

-

Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature or using a higher boiling point solvent like n-butanol.

-

Side Product Formation: The formation of side products can be minimized by careful control of the reaction temperature and the stoichiometry of the reactants. Purification by column chromatography is essential if significant impurities are present.

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep them away from open flames and ignition sources.

Conclusion

The synthesis of pyrazole derivatives from Ethyl 4-(2-cyanoacetamido)benzoate via cyclocondensation with hydrazine is a robust and efficient method for accessing this important class of heterocyclic compounds. The readily available starting material and the straightforward reaction conditions make this an attractive approach for generating libraries of pyrazole derivatives for screening in drug discovery programs. The protocol provided herein is a reliable starting point for researchers, and can be adapted and optimized for the synthesis of a wide range of substituted pyrazoles.

References

- Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9).

- (2014). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium.

- (n.d.). Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives: Synthesis, characterization, biological evaluation and in silico study.

- (n.d.). Optimization of the Thorpe-Ziegler cyclization a.

- (2005).

- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

- (n.d.).

- (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.

- (n.d.).

- (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.

- Gawande, S. K. (2014).

- (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

- (2015).

- (n.d.). Crystal Structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)

- (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. PDF.

- (2023).

- (n.d.).

- (n.d.).

- (n.d.).

- (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.

- (2014). Thorpe-Ziegler Reaction.

- (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.

- (2025).

- (n.d.). Thorpe‐Ziegler reaction.

- (2025). ChemInform Abstract: Synthesis of Some New Heterocycles Derived from Ethyl 7-Amino-3- (3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate of Biological Importance.

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. societachimica.it [societachimica.it]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

Application Note: Strategic Use of Ethyl 4-(2-cyanoacetamido)benzoate in the Gewald Reaction for Novel Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Foundational Principles: The Gewald Reaction as a Cornerstone of Heterocyclic Chemistry

The Gewald reaction, first reported by Karl Gewald in 1961, stands as a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its enduring appeal in synthetic and medicinal chemistry stems from its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.[3] The core transformation involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[4] The resulting 2-aminothiophene scaffold is a privileged structure found in numerous pharmacologically active agents, making the Gewald reaction a critical tool in modern drug discovery.[5][6][7]

The choice of the active methylene nitrile is a key determinant of the final product's functionality. This component, general formula R-CH₂-CN, must possess a sufficiently acidic α-proton to participate in the initial condensation step. The 'R' group is incorporated into the 3-position of the thiophene ring and offers a strategic handle for post-reaction modification or for directly imparting desired physicochemical properties. This application note focuses on the strategic implementation of Ethyl 4-(2-cyanoacetamido)benzoate as a sophisticated active methylene component in this reaction.

The Key Reagent: Ethyl 4-(2-cyanoacetamido)benzoate

Ethyl 4-(2-cyanoacetamido)benzoate is a bifunctional molecule that serves as an excellent substrate for the Gewald reaction.[8] Its structure features the critical active methylene group flanked by a cyano group and an amide carbonyl, which renders the α-protons sufficiently acidic for deprotonation under mild basic conditions. The distal ethyl benzoate moiety provides a stable, lipophilic group that can be valuable for modulating the pharmacokinetic profile of the final thiophene product or can serve as a precursor for further chemical elaboration (e.g., hydrolysis to the carboxylic acid).

Synthesis Protocol for Ethyl 4-(2-cyanoacetamido)benzoate

While commercially available, this key reagent can be efficiently synthesized in the laboratory. The following protocol is adapted from established cyanoacetylation procedures, utilizing 1-cyanoacetyl-3,5-dimethylpyrazole as a superior and safer alternative to more hazardous reagents like cyanoacetyl chloride.[9]

Protocol 1: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-aminobenzoate (Benzocaine) (1.65 g, 10 mmol) and 20 mL of toluene.

-

Initiation: Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.63 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is generally complete within 30-45 minutes.[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the toluene.

-

Purification: Filter the crude solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield the pure product.

Expected Characterization Data

The successful synthesis of Ethyl 4-(2-cyanoacetamido)benzoate can be confirmed by standard analytical techniques.

| Parameter | Expected Value | Source |

| Appearance | White to off-white crystalline solid | [9] |

| Yield | 85-95% | [9] |

| Melting Point | 162 °C | [9] |

| IR (KBr, cm⁻¹) | 3338 (N-H), 2256 (C≡N), 1690 (C=O, ester & amide) | [9] |

| ¹H NMR (CDCl₃, δ) | 7.85 (s, 1H, NH), 8.04-8.07 (d, 2H, Ar), 7.59-7.62 (d, 2H, Ar), 4.35-4.40 (q, 2H, OCH₂), 3.59 (s, 2H, CH₂CN), 1.38-1.41 (t, 3H, CH₃) | [9] |

| Mass (m/z) | 231 (M-1)⁻ | [9] |

Mechanistic Insight into the Reaction

The application of Ethyl 4-(2-cyanoacetamido)benzoate in the Gewald reaction follows a well-established mechanistic pathway. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.[4][10]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (e.g., cyclohexanone) and the active methylene of Ethyl 4-(2-cyanoacetamido)benzoate. The base (e.g., morpholine) deprotonates the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.[11]

-

Michael Addition of Sulfur: The α-carbon of the unsaturated intermediate is deprotonated again by the base. This carbanion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a thiolate intermediate.[10][12]

-

Ring Closure (Thorpe-Ziegler Cyclization): The terminal thiolate anion performs an intramolecular nucleophilic attack on the carbon of the cyano group. This cyclization forms a five-membered imine ring.[2]

-

Tautomerization: The cyclic imine rapidly tautomerizes to the more stable aromatic 2-aminothiophene, which constitutes the final product.

Application Protocol: Gewald Synthesis of a Novel Thiophene Scaffold

This protocol details the synthesis of Ethyl 4-((2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)amino)benzoate using cyclohexanone as a model carbonyl compound.

Protocol 2: Gewald Reaction with Ethyl 4-(2-cyanoacetamido)benzoate

-

Reagent Setup: To a 50 mL round-bottom flask, add Ethyl 4-(2-cyanoacetamido)benzoate (2.32 g, 10 mmol), cyclohexanone (0.98 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and 20 mL of ethanol.

-

Catalyst Addition: Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-4 hours. The initial slurry will gradually dissolve before the product begins to precipitate.

-

Monitoring: Monitor the reaction by TLC, observing the consumption of the starting materials.

-

Isolation: After completion, cool the reaction vessel in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and water (2 x 10 mL) to remove unreacted starting materials and catalyst salts.

-

Drying: Dry the purified solid in a vacuum oven at 50 °C to a constant weight. The product is often of high purity after this procedure, but can be further recrystallized from ethanol or isopropanol if necessary.

Expected Outcomes and Characterization

The reaction should yield a highly substituted 2-aminothiophene. The key to confirming the structure is the appearance of characteristic signals for the newly formed thiophene ring and the disappearance of the active methylene signal.

| Parameter | Expected Outcome | Rationale |

| Yield | 60-80% | Dependant on reaction time and purity of starting materials. |

| Appearance | Yellow to tan solid | Typical for poly-substituted 2-aminothiophenes. |

| ¹H NMR | Disappearance of the singlet around 3.6 ppm (active CH₂). Appearance of a broad singlet between 5-7 ppm (thiophene NH₂). Appearance of aliphatic signals corresponding to the cyclohexyl moiety. | Confirms consumption of the active methylene group and formation of the 2-amino-thiophene ring. |

| ¹³C NMR | Appearance of four new signals in the aromatic/olefinic region corresponding to the thiophene ring carbons. | Provides definitive evidence of the heterocyclic core formation. |

| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product (C₂₀H₂₃N₃O₃S, M.W. = 385.48). | Confirms the correct molecular weight of the target compound. |

Strategic Considerations and Troubleshooting

-

Choice of Base: Morpholine is a standard and effective catalyst. Other secondary amines like piperidine or diethylamine can also be used.[2] The basicity of the catalyst is critical; it must be strong enough to deprotonate the active methylene group without causing unwanted side reactions. Using a catalytic amount of a stronger base like DBU is also a viable strategy.

-

Solvent Selection: Ethanol is a common and effective solvent. For less reactive ketones, a higher boiling solvent such as DMF or N-methyl-2-pyrrolidone (NMP) may be beneficial to increase the reaction rate.[2]

-

Low Yields: If yields are low, ensure the sulfur is finely powdered for maximum surface area. Extending the reflux time or increasing the temperature (by switching to a higher-boiling solvent) can improve conversion. Ensure all reagents are of high purity and anhydrous where necessary.

-

Reaction Stalls: For sterically hindered or electron-deficient ketones, the initial Knoevenagel condensation can be the rate-limiting step. In such cases, pre-forming the unsaturated nitrile intermediate before the addition of sulfur and base can be an effective two-step modification of the one-pot protocol.[2]

Broader Impact and Future Directions

The 2-aminothiophene product synthesized via this protocol is not merely an endpoint but a versatile platform for further discovery. The primary amine at the 2-position and the ethyl ester on the appended phenyl ring are orthogonal functional handles for diversification.

-

Amine Derivatization: The 2-amino group can be acylated, alkylated, or used in condensation reactions to build fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are prevalent in kinase inhibitor drug candidates.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for amide bond formation, a cornerstone of medicinal chemistry library synthesis.

This strategic use of Ethyl 4-(2-cyanoacetamido)benzoate allows for the rapid construction of complex molecules with multiple points for diversification, making it an invaluable tool for generating novel chemical matter for high-throughput screening and lead optimization programs.

Experimental Workflow Summary

The entire process, from reagent synthesis to the final functionalized thiophene, is summarized in the workflow below.

References

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Reddy, C. S., Nagaraj, A., & Reddy, P. (2011). Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research, 3(4), 811-817. [Link]

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Jørgensen, K. A., & El-Sayed, E. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

de Fátima, Â., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(3), 1032. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Recent reactions of ethyl-4-cyanoacetamido benzoate. ResearchGate. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-113. [Link]

-

Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

-

Jørgensen, K. A., & El-Sayed, E. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Nguyen, T. (2017). Computational investigations on the mechanism of the Gewald reaction. University of the Pacific Theses and Dissertations. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Semantic Scholar. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Kamal, A., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Current Drug Targets, 18(11), 1266-1287. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for the Synthesis of Pyridone Derivatives Using Ethyl 4-(2-cyanoacetamido)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridone Scaffolds in Modern Drug Discovery

The pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1][2] These six-membered nitrogen-containing heterocycles are integral to the structure of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Their therapeutic versatility stems from their unique electronic and structural features, which allow for diverse molecular interactions. The synthesis of novel pyridone derivatives is, therefore, a critical endeavor in the quest for new and more effective therapeutic agents.[4][5]

This document provides a comprehensive guide to the synthesis of a specific class of pyridone derivatives, utilizing Ethyl 4-(2-cyanoacetamido)benzoate as a key starting material. We will delve into the practical, step-by-step protocols, the underlying chemical principles, and the critical considerations for successful synthesis and characterization.

Synthetic Strategy: A Two-Step Approach to Pyridone Derivatives

The synthesis of the target pyridone derivatives from readily available starting materials is a two-step process. The first step involves the synthesis of the key intermediate, Ethyl 4-(2-cyanoacetamido)benzoate. This is followed by a base-catalyzed cyclization reaction with a 1,3-dicarbonyl compound, in this case, acetylacetone, to construct the pyridone ring.

Figure 1: Overall workflow for the synthesis of pyridone derivatives.

Part 1: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

This initial step involves the N-acylation of Ethyl 4-aminobenzoate (also known as benzocaine) with a suitable cyanoacetylating agent. While various methods exist for this transformation, the use of 1-cyanoacetyl-3,5-dimethylpyrazole is a reliable and efficient choice.[6]

Protocol 1: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 4-aminobenzoate | 165.19 | 10 | 1.65 g |

| 1-Cyanoacetyl-3,5-dimethylpyrazole | 163.17 | 10 | 1.63 g |

| Toluene | - | - | 20 mL |

| Ethanol | - | - | For |

| recrystallization |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-aminobenzoate (1.65 g, 10 mmol) and toluene (20 mL).

-

Stir the mixture to dissolve the solid.

-

Add 1-cyanoacetyl-3,5-dimethylpyrazole (1.63 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 4-(2-cyanoacetamido)benzoate.[6]

Expected Outcome:

-

Appearance: White to off-white solid.

-

Yield: Typically in the range of 90-95%.

-

Characterization: The product should be characterized by IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity.[6]

Part 2: Synthesis of the Pyridone Derivative

With the key intermediate in hand, the next step is the construction of the pyridone ring. This is achieved through a base-catalyzed condensation reaction with acetylacetone. This reaction is a variation of the Guareschi-Thorpe reaction, which is a classic method for synthesizing substituted pyridines.[7]

Protocol 2: Synthesis of Ethyl 4-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)benzoate

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 4-(2-cyanoacetamido)benzoate | 232.23 | 10 | 2.32 g |

| Acetylacetone | 100.12 | 10 | 1.0 mL |

| Ethanol/Water mixture (e.g., 1:1) | - | - | 20 mL |

| Piperidine | - | - | few drops |

Procedure:

-

In a 50 mL round-bottom flask, suspend Ethyl 4-(2-cyanoacetamido)benzoate (2.32 g, 10 mmol) in a mixture of ethanol and water (20 mL).

-

Add acetylacetone (1.0 mL, 10 mmol) to the suspension.

-

Add a few drops of piperidine to the mixture to act as a basic catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

Expected Outcome:

-

Appearance: Typically a white or off-white solid.

-

Yield: Good to excellent yields are expected (typically >75%).

-

Characterization: The final product should be thoroughly characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Mechanism of Pyridone Formation: A Look at the Thorpe-Ziegler Cyclization

The formation of the pyridone ring in this synthesis proceeds through a base-catalyzed intramolecular cyclization, a process known as the Thorpe-Ziegler reaction.[9][10][11] The mechanism can be outlined as follows:

-

Deprotonation: The active methylene group of the cyanoacetamide is deprotonated by the base (piperidine) to form a carbanion.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks one of the carbonyl carbons of acetylacetone.

-

Cyclization and Dehydration: An intramolecular condensation and subsequent dehydration lead to the formation of the six-membered pyridone ring.

Figure 2: Simplified reaction mechanism for pyridone synthesis.

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure that the starting materials, especially the Ethyl 4-(2-cyanoacetamido)benzoate, are pure to avoid side reactions and to obtain a high yield of the desired product.

-

Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to prevent the formation of byproducts.

-

Catalyst Concentration: The amount of piperidine used should be catalytic. An excess of base can lead to undesired side reactions.

-

Recrystallization: Proper recrystallization is essential for obtaining a pure final product. The choice of solvent may need to be optimized based on the specific pyridone derivative being synthesized.

Conclusion

The protocol outlined in this document provides a reliable and efficient method for the synthesis of pyridone derivatives using Ethyl 4-(2-cyanoacetamido)benzoate. This approach is versatile and can be adapted for the synthesis of a variety of substituted pyridones by using different 1,3-dicarbonyl compounds in the cyclization step. The resulting pyridone derivatives are valuable scaffolds for further chemical modifications and for screening in drug discovery programs.

References

-

New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. Available from: [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available from: [Link]

-

Recent reactions of ethyl-4-cyanoacetamido benzoate (28). ResearchGate. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available from: [Link]

-

Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. JOCPR. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available from: [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH. Available from: [Link]

-

Thorpe reaction. L.S.College, Muzaffarpur. Available from: [Link]

-

Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. Available from: [Link]

-

Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available from: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available from: [Link]

-

Synthesis of some pyridone derivatives. ResearchGate. Available from: [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. Available from: [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available from: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

The Strategic Role of Ethyl 4-(2-cyanoacetamido)benzoate in Accelerating Drug Discovery through Multicomponent Reactions

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel bioactive scaffolds is relentless. Multicomponent reactions (MCRs) have emerged as a powerful engine for innovation, enabling the rapid assembly of complex molecular architectures from simple precursors in a single synthetic operation. This approach aligns perfectly with the demands of high-throughput screening and lead optimization, offering significant advantages in terms of efficiency, atom economy, and the generation of chemical diversity.[1][2] At the heart of many successful MCRs lies the strategic selection of building blocks. Ethyl 4-(2-cyanoacetamido)benzoate is one such pivotal starting material, a molecule exquisitely pre-functionalized for participation in a variety of cyclization cascades. Its structure, featuring an active methylene group, a cyano moiety, and an amide linkage to a benzoate ester, provides a rich tapestry of reactive sites for the construction of diverse heterocyclic systems, which are the cornerstones of many pharmaceuticals.[3][4]

This guide provides an in-depth exploration of the application of Ethyl 4-(2-cyanoacetamido)benzoate in MCRs for drug discovery. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its incorporation into medicinally relevant scaffolds, and present data to underscore its versatility.

The Chemical Logic of a Privileged Reagent

Ethyl 4-(2-cyanoacetamido)benzoate is more than just a simple starting material; it is a carefully designed synthon that brings multiple functionalities to a multicomponent reaction in a protected yet readily accessible form. The strategic combination of its structural features underpins its utility:

-

The Active Methylene Group: Flanked by the electron-withdrawing cyano and amide carbonyl groups, the methylene protons exhibit enhanced acidity. This makes the carbon a potent nucleophile, capable of participating in a variety of condensation reactions, such as the Knoevenagel condensation, which often initiates MCR cascades.[5]

-

The Cyano Group: This versatile functional group can act as an electrophile or participate in cyclization reactions, often leading to the formation of amino-substituted heterocycles.

-

The Amide Linkage: The amide bond provides structural rigidity and can participate in hydrogen bonding interactions, influencing the conformation of the final products and their binding to biological targets.

-

The Ethyl Benzoate Moiety: This portion of the molecule can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization or for modulating the pharmacokinetic properties of the final compound. It also contributes to the overall lipophilicity of the molecule.[6]

The convergence of these functionalities in a single molecule allows for the construction of a wide array of heterocyclic systems, including but not limited to pyridines, thiophenes, and pyrimidines, all of which are prevalent motifs in approved drugs.

Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate: A Foundational Protocol

The efficient synthesis of the title compound is a prerequisite for its widespread application. A reliable method involves the N-cyanoacetylation of ethyl 4-aminobenzoate. While several cyanoacetylating agents can be employed, 1-cyanoacetyl-3,5-dimethylpyrazole has proven to be a superior reagent due to its non-toxic nature, the ease of reaction, and the high yields of the crystalline product.[7][8]

Protocol 1: Synthesis of Ethyl 4-(2-cyanoacetamido)benzoate

Materials:

-

Ethyl 4-aminobenzoate

-

1-Cyanoacetyl-3,5-dimethylpyrazole

-

Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-aminobenzoate (10 mmol) in toluene (20 mL).

-

Add an equimolar amount of 1-cyanoacetyl-3,5-dimethylpyrazole (10 mmol, 1.63 g) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Filter the solid and wash with a small amount of cold toluene.

-

Recrystallize the crude product from ethanol to afford pure Ethyl 4-(2-cyanoacetamido)benzoate as a crystalline solid.[8]

Expected Yield: 80-92%[8]

Application in Multicomponent Reactions: The Gateway to Bioactive Heterocycles

The true power of Ethyl 4-(2-cyanoacetamido)benzoate is unleashed in the context of multicomponent reactions. Its pre-functionalized nature allows it to seamlessly integrate into complex reaction cascades, leading to the formation of diverse and medicinally relevant scaffolds.

A. Three-Component Synthesis of Highly Substituted Pyridines

Poly-substituted pyridine rings are a cornerstone of many pharmaceuticals due to their ability to engage in a variety of interactions with biological targets.[9][10] A powerful one-pot, three-component reaction utilizing Ethyl 4-(2-cyanoacetamido)benzoate can be employed to generate highly functionalized pyridine derivatives.

This reaction proceeds via an initial Knoevenagel condensation between an aromatic aldehyde and Ethyl 4-(2-cyanoacetamido)benzoate, followed by the addition of a second active methylene compound (e.g., malononitrile) and subsequent cyclization.

Experimental Workflow: Three-Component Pyridine Synthesis

Caption: Workflow for the three-component synthesis of substituted pyridines.

Protocol 2: One-Pot Synthesis of 2-Amino-6-oxo-4-aryl-1,6-dihydropyridine-3,5-dicarbonitriles

Materials:

-

Ethyl 4-(2-cyanoacetamido)benzoate

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Ethanol

-

Piperidine

Procedure:

-

To a solution of Ethyl 4-(2-cyanoacetamido)benzoate (10 mmol) in ethanol (30 mL), add the aromatic aldehyde (10 mmol) and malononitrile (10 mmol).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired polysubstituted pyridine. Further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol.

Rationale for Experimental Choices:

-

Solvent: Ethanol is a good choice as it is relatively inexpensive, has a suitable boiling point for the reaction, and allows for the precipitation of the product upon cooling.

-

Catalyst: Piperidine, a secondary amine, is a classic catalyst for Knoevenagel-type condensations, effectively promoting the initial step of the reaction cascade.

-

Work-up: The precipitation of the product upon cooling provides a simple and efficient method for initial purification, often yielding a product of high purity.

B. Gewald Three-Component Synthesis of 2-Aminothiophenes

The 2-aminothiophene scaffold is another privileged structure in medicinal chemistry, found in a variety of drugs with diverse biological activities.[11] The Gewald reaction is a classic and highly efficient MCR for the synthesis of this important heterocycle.[12][13] Ethyl 4-(2-cyanoacetamido)benzoate can serve as the active methylene nitrile component in this reaction.

The reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Reaction Mechanism: Gewald Synthesis

Caption: Mechanistic pathway of the Gewald three-component reaction.[5]

Protocol 3: Synthesis of Ethyl 4-(2-(2-amino-3-cyano-4,5-disubstitutedthiophen-2-yl)acetamido)benzoates

Materials:

-

Ethyl 4-(2-cyanoacetamido)benzoate

-

A ketone (e.g., cyclohexanone)

-

Elemental sulfur

-

Morpholine or Diethylamine (base)

-

Ethanol

Procedure:

-